molecular formula C15H11Cl2N3OS B6055007 N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea

N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No. B6055007
M. Wt: 352.2 g/mol
InChI Key: NHHDEFORLNIXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the class of urea herbicides and is known for its effectiveness in controlling various types of weeds.

Scientific Research Applications

Diuron has been extensively studied for its use as a herbicide in agriculture. It is effective in controlling the growth of various types of weeds, including annual and perennial grasses and broadleaf weeds. It has also been studied for its potential use in controlling the growth of algae in aquatic environments.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which leads to the disruption of electron transport and the production of reactive oxygen species. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. It has also been shown to inhibit the activity of the enzyme photosystem II, which is involved in photosynthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diuron in lab experiments is its effectiveness in controlling the growth of weeds. This makes it a useful tool for studying the effects of weeds on crop growth and development. However, there are also some limitations to using Diuron in lab experiments. For example, it can be toxic to some plant species, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on Diuron. One area of interest is the development of new formulations of Diuron that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that work through different mechanisms of action, which could help to reduce the development of herbicide-resistant weeds. Additionally, there is a need for more research on the environmental impact of Diuron and other herbicides, particularly on non-target species such as aquatic organisms.

Synthesis Methods

The synthesis of Diuron involves the reaction of 3,4-dichloroaniline and 6-methyl-2-benzothiazolone in the presence of phosgene. This reaction leads to the formation of Diuron, which is a white crystalline solid.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-8-2-5-12-13(6-8)22-15(19-12)20-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHDEFORLNIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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